molecular formula C11H10FNO2 B1427688 Methyl 2-cyano-3-(2-fluorophenyl)propanoate CAS No. 67571-38-4

Methyl 2-cyano-3-(2-fluorophenyl)propanoate

Cat. No.: B1427688
CAS No.: 67571-38-4
M. Wt: 207.2 g/mol
InChI Key: SRPVOGCOJSGGBW-UHFFFAOYSA-N
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Description

Methyl 2-cyano-3-(2-fluorophenyl)propanoate is an ester derivative featuring a cyano group (-CN) at the 2-position and a 2-fluorophenyl substituent at the 3-position of the propanoate backbone. Its molecular formula is C₁₁H₁₀FNO₂, with a molecular weight of 207.20 g/mol (calculated). It is likely used as an intermediate in pharmaceutical or agrochemical synthesis, though commercial availability has been discontinued, as noted in supplier databases .

Properties

IUPAC Name

methyl 2-cyano-3-(2-fluorophenyl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-15-11(14)9(7-13)6-8-4-2-3-5-10(8)12/h2-5,9H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRPVOGCOJSGGBW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70743093
Record name Methyl 2-cyano-3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67571-38-4
Record name Methyl 2-cyano-3-(2-fluorophenyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70743093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Dialkylation of Methyl Cyanoacetate

One of the most efficient and scalable methods involves the dialkylation of methyl cyanoacetate using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as a base in dichloromethane solvent. This method was adapted from Oediger’s protocol and optimized for α,α-disubstituted β-amino amides synthesis but is applicable for α-cyano esters as well.

  • Procedure: Methyl cyanoacetate is treated with the appropriate 2-fluorophenyl-substituted alkyl halide under DBU mediation.
  • Conditions: Reactions are typically fast (10 minutes at 1 mmol scale) and can be scaled up to 50 mmol.
  • Yields: Nearly quantitative yields (>95%) are reported for most derivatives.
  • Purification: Products are purified by recrystallization from methanol.

This method is advantageous for its simplicity, speed, and high yield, making it suitable for preparative-scale synthesis of methyl 2-cyano-3-(2-fluorophenyl)propanoate derivatives.

Parameter Details
Starting material Methyl cyanoacetate
Base DBU
Solvent Dichloromethane (CH2Cl2)
Reaction time ~10 minutes
Scale 1 – 50 mmol
Yield >95% (except some derivatives)
Purification Recrystallization in MeOH

Wittig-Type Olefination of α-Keto Esters

Another well-documented synthetic route involves the Wittig reaction between α-keto esters and 2-(triphenylphosphoranylidene)acetonitrile to form α,β-unsaturated cyano esters, which can be subsequently hydrogenated or modified to yield this compound.

  • Procedure: α-Keto esters bearing the 2-fluorophenyl group are reacted with the phosphoranylidene reagent in toluene under reflux for 4–8 hours.
  • Purification: The crude product is purified by silica gel chromatography, separating E/Z isomers.
  • Yields: Moderate yields (~32% reported for related compounds) with stereochemical control.
  • Analytical Techniques: Characterization includes NMR, GC, HPLC, and HRMS.

This method allows for stereochemical control and access to unsaturated intermediates useful for further transformations.

Parameter Details
Starting material α-Keto esters
Reagent 2-(Triphenylphosphoranylidene)acetonitrile
Solvent Toluene
Reaction time 4–8 hours
Purification Silica gel chromatography
Yield ~32% (for related fluorophenyl derivatives)
Notes E/Z isomer separation possible

Additional Notes on Purification and Characterization

  • Recrystallization from methanol or ethanol is commonly employed to purify the this compound.
  • Chromatographic techniques using petroleum ether with increasing ethyl acetate or diethyl ether percentages are used to separate isomers and impurities.
  • Characterization includes ^1H NMR, ^13C NMR, IR spectroscopy, high-resolution mass spectrometry (HRMS), and sometimes polarimetry and chromatographic purity analysis.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Yield Range Scale Notes
DBU-mediated Dialkylation Methyl cyanoacetate, DBU, CH2Cl2 >95% Up to 50 mmol Fast, scalable, high yield
Wittig Olefination α-Keto esters, Ph3P=CH-CN, toluene, reflux ~32% (related) Small scale Allows E/Z isomer separation
Ullmann-type Thioamide Synthesis α-(2-bromoaryl)propanenitriles, NaHMDS, CuI catalysis Moderate to good Moderate scale For related intermediates, copper-catalyzed

Scientific Research Applications

Methyl 2-cyano-3-(2-fluorophenyl)propanoate is a chemical compound with the molecular formula C11H10FNO2C_{11}H_{10}FNO_2 . It has a molecular weight of 207.20 g/mol .

Chemical Identifiers

  • IUPAC Name: this compound
  • CAS Number: 67571-38-4

Scientific Research Applications

While the search results do not provide explicit details on specific applications of this compound, they do suggest its potential use as an intermediate in the synthesis of other compounds . Examination of the provided patents and research articles indicates the use of similar compounds in pharmaceutical research and organic synthesis.

Role as an Intermediate

  • Flurbiprofen Synthesis: Alkyl esters, such as methyl 2-(3-fluoro-4-nitrophenyl)-cyano-propionic acid, are useful as intermediates in the preparation of flurbiprofen .
  • Chemical Conversions: 2-4-difluoro nitrobenzene can be chemically converted to methyl-[2-(3--fluoro-4-nitro)-2 cyano]propionate . This conversion can occur directly by reaction with methyl-2-cyano propionate in an aprotic solvent under alkaline conditions .

Related Research

  • Thioamide Synthesis: 2-(2-Bromophenyl)-2-cyano-N-phenylpropanethioamide can be synthesized via copper-catalyzed intramolecular S-arylation of thioamides .
  • Oxadiazole Synthesis: Methyl 3-[5-(2-cyano-4-fluorophenyl)-1,3,4-oxadiazol-2-yl]propanoate can be used in the synthesis of oxadiazole compounds .

Mechanism of Action

The mechanism of action of Methyl 2-cyano-3-(2-fluorophenyl)propanoate involves its interaction with specific molecular targets. The cyano group and the fluorophenyl group contribute to its reactivity and ability to form stable complexes with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Variation in Ester Groups: Methyl vs. Ethyl Esters

A key structural analog is (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate (). Differences include:

  • Ester Group: Ethyl vs. methyl.
  • Substituents : The 2,4-dimethoxyphenyl group introduces steric bulk and electron-donating methoxy groups, contrasting with the electron-withdrawing 2-fluorophenyl group in the target compound.
  • Backbone Geometry: The presence of a double bond (prop-2-enoate) in the ethyl derivative may enhance rigidity and affect crystallinity, as reported in crystallographic studies .
Table 1: Ester Group Comparison
Property Methyl 2-cyano-3-(2-fluorophenyl)propanoate (E)-Ethyl 2-cyano-3-(2,4-dimethoxyphenyl)prop-2-enoate
Ester Group Methyl Ethyl
Aromatic Substituent 2-fluorophenyl 2,4-dimethoxyphenyl
Backbone Structure Saturated propanoate Unsaturated prop-2-enoate
Key Electronic Effects Electron-withdrawing (-F, -CN) Electron-donating (-OCH₃)
Commercial Status Discontinued Academic synthesis focus

Substituent Position and Halogen Variation

lists analogs with substituent modifications, such as methyl 2-amino-3-(4-fluorophenyl)propanoate and methyl 2-amino-3-(3-hydroxyphenyl)propanoate. Key comparisons include:

  • Fluorine Position: Moving the fluorine from the 2- to 4-position on the phenyl ring alters steric and electronic effects.
  • Functional Group Replacement: Replacing the cyano group with an amino group (e.g., methyl 2-amino-3-(2-fluorophenyl)propanoate) drastically changes reactivity. Amino groups are nucleophilic and can form salts (e.g., hydrochloride derivatives, as in ), whereas cyano groups participate in nitrile-specific reactions like hydrolysis or cycloadditions.
Table 2: Substituent and Functional Group Variations
Compound Substituent Position Functional Group Key Properties
This compound 2-fluoro Cyano (-CN) Electron-withdrawing, high polarity
Methyl 2-amino-3-(4-fluorophenyl)propanoate 4-fluoro Amino (-NH₂) Basic, forms salts (e.g., hydrochloride )
Methyl 2-amino-3-(3-hydroxyphenyl)propanoate 3-hydroxy Amino (-NH₂) Hydrogen-bonding capability, increased acidity

Derivatives and Salt Forms

The hydrochloride salt methyl (2R)-2-amino-3-(2-fluorophenyl)propanoate hydrochloride () highlights the impact of salt formation:

  • Solubility: The hydrochloride salt (Molecular Weight: 233.67 g/mol) exhibits enhanced water solubility compared to the neutral amino or cyano esters.
  • Stereochemistry : The (R)-configuration may confer specificity in biological applications, such as enzyme inhibition or receptor binding.

Research Implications and Commercial Considerations

  • Application Potential: Amino-substituted derivatives () are more likely candidates for pharmaceutical intermediates due to their ability to form stable salts and participate in peptide coupling reactions.

Biological Activity

Methyl 2-cyano-3-(2-fluorophenyl)propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

  • Molecular Formula : C12_{12}H10_{10}F1_1N1_1O2_2
  • Molecular Weight : Approximately 219.22 g/mol
  • Canonical SMILES : CC(C)(C1=CC=CC=C1C#N)F

The presence of the cyano group and the fluorine atom enhances its reactivity and interaction with biological targets, making it a candidate for various therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The cyano group can form stable complexes with enzymes or receptors, while the fluorophenyl group enhances hydrophobic interactions, which can modulate biological pathways. This leads to effects such as:

  • Inhibition of microbial growth
  • Induction of apoptosis in cancer cells

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Activity

Several studies have explored the anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. For instance, a study reported that this compound significantly reduced cell viability in breast cancer cell lines by promoting apoptosis .

Synthesis and Evaluation

A comprehensive study on the synthesis of this compound highlighted its efficiency in producing derivatives with enhanced biological activities. The synthesis typically involves the reaction of methyl cyanoacetate with 2-fluorobenzyl bromide under basic conditions, yielding high purity and yield .

Comparative Analysis with Similar Compounds

A comparative analysis was conducted to evaluate the biological activity of this compound against structurally similar compounds:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
Methyl 3-cyano-5-fluorophenylpropanoateC12_{12}H10_{10}F1_1N1_1O2_2Different position of cyano groupModerate anti-inflammatory
Methyl 2-(4-cyanophenyl)propanoateC12_{12}H10_{10}N1_1O2_2Different substitution pattern on phenyl ringLow anticancer activity
Methyl (2R)-2-amino-3-(5-cyano-2-fluorophenyl)propanoateC13_{13}H12_{12}F1_1N2_2O2_2Presence of amino groupHigh cytotoxicity against leukemia cells

This table illustrates that this compound demonstrates superior biological activity compared to its analogs, particularly in anticancer applications.

Q & A

Q. What experimental and theoretical approaches resolve contradictions in reported reaction kinetics?

  • Methodological Answer : Conflicting kinetic data (e.g., ester hydrolysis rates) arise from solvent polarity and counterion effects. Conduct stopped-flow UV-Vis spectroscopy under standardized conditions (pH 7.4, 37°C). Compare with DFT calculations (Gaussian 09) to model transition states and identify rate-limiting steps .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-cyano-3-(2-fluorophenyl)propanoate
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Methyl 2-cyano-3-(2-fluorophenyl)propanoate

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